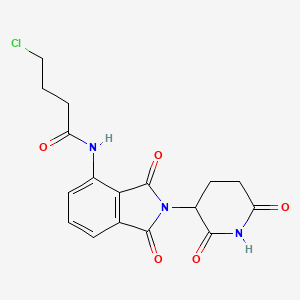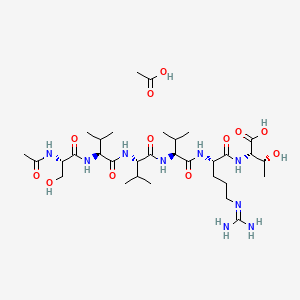
Thalidomide-O-acetamido-C2-Br
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thalidomide-O-acetamido-C2-Br is a derivative of thalidomide, a compound historically known for its teratogenic effects but also for its therapeutic potential in various diseases. This compound is designed to enhance the properties of thalidomide by incorporating an acetamido group and a bromine atom, which may influence its biological activity and chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-acetamido-C2-Br typically involves the modification of thalidomide through a series of chemical reactions. The process begins with the acylation of thalidomide to introduce the acetamido group. This is followed by the bromination of the resulting intermediate to obtain the final product. The reaction conditions often include the use of acetic anhydride for acylation and bromine or a brominating agent for the bromination step.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing large-scale reactors. The process would also include purification steps such as recrystallization or chromatography to isolate the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the acetamido group, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced under specific conditions, potentially affecting the bromine atom or the acetamido group.
Substitution: The bromine atom in this compound makes it susceptible to nucleophilic substitution reactions, where the bromine can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the acetamido group.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: New compounds with different substituents replacing the bromine atom.
Aplicaciones Científicas De Investigación
Thalidomide-O-acetamido-C2-Br has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and protein interactions.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of Thalidomide-O-acetamido-C2-Br involves its interaction with molecular targets such as cereblon, a component of the E3 ubiquitin ligase complex. By binding to cereblon, the compound can modulate the degradation of specific proteins, influencing various cellular pathways. This mechanism is similar to that of thalidomide but may be enhanced or altered due to the presence of the acetamido and bromine groups.
Comparación Con Compuestos Similares
Thalidomide: The parent compound, known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of thalidomide with enhanced therapeutic effects and reduced side effects.
Pomalidomide: Another thalidomide derivative with potent anti-cancer activity.
Uniqueness: Thalidomide-O-acetamido-C2-Br is unique due to the presence of the acetamido group and bromine atom, which may confer distinct chemical and biological properties compared to other thalidomide derivatives. These modifications can influence its reactivity, stability, and interaction with molecular targets, potentially leading to new therapeutic applications and research opportunities.
Propiedades
Fórmula molecular |
C17H16BrN3O6 |
|---|---|
Peso molecular |
438.2 g/mol |
Nombre IUPAC |
N-(2-bromoethyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide |
InChI |
InChI=1S/C17H16BrN3O6/c18-6-7-19-13(23)8-27-11-3-1-2-9-14(11)17(26)21(16(9)25)10-4-5-12(22)20-15(10)24/h1-3,10H,4-8H2,(H,19,23)(H,20,22,24) |
Clave InChI |
HHAOFYBKZHSXDM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-[[4-amino-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate;hydrochloride](/img/structure/B14769550.png)
![(2,3-Dihydropyrazolo[5,1-b]oxazol-7-yl)methanamine](/img/structure/B14769555.png)









![4,9-Dibromo-2-(2-ethylhexyl)-7-(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B14769626.png)
